3,4-Bis(ethylamino)cyclobut-3-ene-1,2-dione
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Description
“3,4-Bis(ethylamino)cyclobut-3-ene-1,2-dione” is a chemical compound that belongs to the class of organic compounds known as aminopyridines and derivatives . It is a derivative of cyclobutenedione, which is used in various applications such as the production of pharmaceutical intermediates, squarylium dyes, and photoconducting squaraines .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of diethyl squarate with methylamine . The mixture is stirred at room temperature overnight and then concentrated under reduced pressure. The residue is purified by flash column to afford the corresponding amide .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using high-level DFT calculations and Bader’s theory of “atoms-in-molecules” . The AM1 charge densities, bond orders, and valence angles were calculated for the optimized geometry .Chemical Reactions Analysis
The chemical reactions of “this compound” involve an intricate combination of ion-pair and H-bonding interactions along with π–π stacking and anion–π contacts of the cyclobutenedione rings . These interactions are crucial for the formation of the supramolecular assemblies in the solid state .Physical And Chemical Properties Analysis
The infrared absorption bands of the C*O stretching vibration and the 13C NMR chemical shifts were measured for a series of nine substituted 3,4-diphenyl-cyclobut-3-ene-1,2-di-ones in CHCl3, CDCl3, and partially in CCl4 . The AM1 charge densities, bond orders, and valence angles were calculated for the optimized geometry .Future Directions
properties
IUPAC Name |
3,4-bis(ethylamino)cyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-9-5-6(10-4-2)8(12)7(5)11/h9-10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNGYAJSGKOCBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=O)C1=O)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26728843 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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